molecular formula C17H35NO2 B1228843 Dodecyl 2-(dimethylamino)propanoate CAS No. 224297-43-2

Dodecyl 2-(dimethylamino)propanoate

Cat. No. B1228843
M. Wt: 285.5 g/mol
InChI Key: HSMMSDWNEJLVRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Dodecyl 2-(dimethylamino)propanoate involves reacting dodecyl 2-chloropropionate with dimethylamine. Optimal conditions include a molar ratio of n-dodecanol to 2-chloropropionic acid, catalyzed by ferric chloride in toluene, followed by the addition of dimethylamine and triethylamine in chloroform, achieving a total yield of 72.5% (Yang Yi, 2002).

Molecular Structure Analysis

The molecular structure of Dodecyl 2-(dimethylamino)propanoate and its complexes, such as with sodium dodecyl sulfate, has been analyzed through various spectroscopic methods. These studies reveal insights into the interactions and bonding within the molecule and its complexes, indicating the presence of charged micelles and the role of hydrogen bonding in its structure (Wonjoo Lee, P. Kofinas, R. Briber, 2010, 2012).

Chemical Reactions and Properties

The interaction between Dodecyl 2-(dimethylamino)propanoate and drugs like indomethacin showcases its role as a biodegradable penetration enhancer. Studies using UV, IR, 1H- and 13C-NMR spectrometry, and differential scanning calorimetry (DSC) demonstrate the compound's ability to form preferential hydrogen bonds and dipole-dipole interactions, enhancing drug delivery through biological membranes (S. Büyüktimkin, N. Büyüktimkin, J. Rytting, 1996).

Physical Properties Analysis

The physical properties of Dodecyl 2-(dimethylamino)propanoate, including its solubility, micelle formation, and interactions with surfactants, have been examined. These properties are crucial for its application in enhancing the delivery of drugs through the skin, indicating its effectiveness as a transdermal penetration enhancer compared to standard enhancers like azone and lauryl alcohol (S. Büyüktimkin, N. Büyüktimkin, J. Rytting, 1993).

Chemical Properties Analysis

The chemical behavior of Dodecyl 2-(dimethylamino)propanoate, particularly its reactivity in the presence of surfactants like sodium dodecyl sulfate, highlights its versatile chemical properties. The compound's interaction with surfactants can inhibit or enhance its reactivity, which is vital for its application in pharmaceutical formulations and other chemical processes (I. Ryzhkina, L. Kudryavtseva, N. Usol'tseva, 1995).

Scientific Research Applications

Transdermal Delivery Enhancement

Dodecyl 2-(N,N-dimethylamino)propionate (DDAIP) is recognized for its role as a biodegradable penetration enhancer, particularly in transdermal drug delivery systems. Büyüktimkin, Büyüktimkin, and Rytting (1996) demonstrated that DDAIP significantly enhances the transdermal delivery of acidic drugs like indomethacin through shed snake skin. This enhancement is partially attributed to hydrogen bonding and dipole-dipole interactions between the drug and DDAIP (Büyüktimkin, Büyüktimkin, & Rytting, 1996). Additionally, Novotný et al. (2009) found that DDAIP's effectiveness as a transdermal permeation enhancer is influenced by factors like chirality, linking chain length, and polyfluorination (Novotný et al., 2009).

Synthesis and Biodegradability

Yang Yi (2002) described the synthesis process of DDAIP, highlighting its biodegradability - a significant property for transdermal penetration enhancers. The synthesis involves reacting dodecyl 2 chloropropionate with dimethylamine, resulting in a total yield of 72.5% (Yang Yi, 2002).

Interaction with Model Membranes

Wolka et al. (2004) explored how DDAIP interacts with model membranes like dipalmitoylphosphatidylcholine liposomes. They used differential scanning calorimetry (DSC) and discovered that DDAIP alters the thermotropic transitions of the lipid bilayer, suggesting a mechanism for its penetration-enhancing effects (Wolka, Rytting, Reed, & Finnin, 2004).

Versatility in Drug Delivery

In addition to transdermal systems, DDAIP also shows potential in transbuccal drug delivery. Hu et al. (2011) investigated the enhancement effect of DDAIP on the transbuccal delivery of various drugs, revealing its versatility as a chemical enhancer (Hu, Silva, Damaj, Martin, & Michniak-Kohn, 2011).

Safety And Hazards

When handling Dodecyl 2-(dimethylamino)propanoate, one should avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

dodecyl 2-(dimethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO2/c1-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18(3)4/h16H,5-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMMSDWNEJLVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70933573
Record name Dodecyl N,N-dimethylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecyl 2-(dimethylamino)propanoate

CAS RN

224297-43-2, 149196-89-4
Record name Dodecyl 2-(N,N-dimethylamino)propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224297-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecyl N,N-dimethylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

DDAIP was prepared by transesterification of ethyl 2-(N,N-dimethylamino)-propionate obtained from Varsal Instruments Inc. (Warminster, Pa). Specifically, a mixture ethyl 2-(N,N-dimethylamino)-propionate, 1-dodecanol, and sodium methoxide predissolved in toluene was refluxed for about 2 hours. As ethanol formed, it was removed by azeotropic distillation. After about 2 hours of refluxing, the remaining reaction product was filtered to remove solids.
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Synthesis routes and methods II

Procedure details

A representative reaction scheme follows: ##STR6## The ethyl 2-(N,N-dimethylamino)-propionate is preferably refluxed for about 2 hours in the presence of 10 percent stoichiometric excess 1-dodecanol and a catalytic amount of sodium methoxide (predissolved in toluene). During this process, the ethanol formed is removed from the reaction medium by azeotropic distillation. Following the reaction phase, the solids of the remaining mixture are filtered off, resulting in a DDAIP filtrate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
J Novotný, P Kovaříková, M Novotný, B Janůšová… - Pharmaceutical …, 2009 - Springer
Purpose Series of N,N-dimethylamino acid esters was synthesized to study their transdermal permeation-enhancing potency, biodegradability and reversibility of action. Effects of …
Number of citations: 53 link.springer.com
K Vávrová, A Hrabálek - … in Penetration Enhancement: Modification of the …, 2015 - Springer
Transdermal drug delivery offers an attractive alternative to conventional routes of drug administration. However, development of transdermal patches for drugs with a molecular mass …
Number of citations: 7 link.springer.com
Y Chen, P Quan, X Liu, M Wang, L Fang - Asian Journal of Pharmaceutical …, 2014 - Elsevier
Transdermal drug delivery has been accepted as a potential non-invasive route of drug administration, with advantages of prolonged therapeutic action, decreased side effect, easy use …
Number of citations: 136 www.sciencedirect.com
B Janůšová, B Školová, K Tükörová… - Journal of controlled …, 2013 - Elsevier
Transdermal permeation enhancers are compounds that temporarily decrease skin barrier properties to promote drug flux. In this study, we investigated enhancers with amino acids (…
Number of citations: 55 www.sciencedirect.com
M Patel, R Nagarkar, S Sodha… - … Sciences (ISSN: 2581 …, 2022 - researchgate.net
Although solid-oral dosage forms have the market and patient tolerance monopoly, the transdermal route is emerging as an attractive, non-invasive approach to deliver drugs topically …
Number of citations: 0 www.researchgate.net
S Mittal, A Chaudhary, A Chaudhary… - Therapeutic delivery, 2020 - Future Science
Niosomes, liposomes and proniosomes are the most abundantly used vesicular systems for the transdermal delivery of drugs. Proniosomes are nonhydrated niosomes, which, upon …
Number of citations: 22 www.future-science.com
I Gheorghe, C Saviuc, B Ciubuca, V Lazar… - Nanomaterials for drug …, 2019 - Elsevier
An innovative drug delivery strategy that complements the limitations of conventional drug delivery systems is represented by transdermal drug delivery, which provides a painless drug …
Number of citations: 16 www.sciencedirect.com
J Novotný - 2009 - dspace.cuni.cz
Tato práce si klade za cíl přispět k porozumění chování kožních ceramidů a akcelerantů transdermální penetrace založených na esterech dimethylaminokyselin. Zabývá se také …
Number of citations: 0 dspace.cuni.cz

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